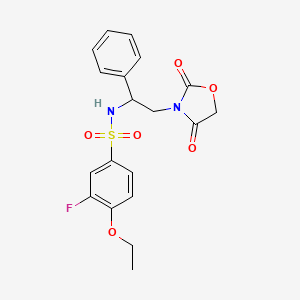

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with 4-ethoxy and 3-fluoro groups. The sulfonamide nitrogen is connected to a phenethyl chain terminating in a 2,4-dioxooxazolidin-3-yl heterocycle. This oxazolidinone ring is a cyclic carbamate, imparting rigidity and hydrogen-bonding capacity. Key functional groups include:

- Oxazolidinone (C=O) for structural stability.

- Aromatic substituents (ethoxy, fluoro) influencing lipophilicity and electronic effects.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O6S/c1-2-27-17-9-8-14(10-15(17)20)29(25,26)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-19(22)24/h3-10,16,21H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUREHDAILVISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide are the histone acetyltransferase paralogues p300 and CREB-binding protein (CBP). These are key transcriptional co-activators that are essential for a multitude of cellular processes.

Mode of Action

This compound acts as a potent and selective inhibitor of the p300 and CBP histone acetyltransferase domains. It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300.

Biochemical Pathways

The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription. This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases.

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structural framework, including an oxazolidinone moiety, which is known for its potential biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 420.49 g/mol. The presence of functional groups such as sulfonamide, oxazolidinone, and ethoxy contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5S |

| Molecular Weight | 420.49 g/mol |

| Structural Features | Oxazolidinone, Sulfonamide |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethyl group enhances the compound's binding affinity to its targets, while the ethoxy and fluorine substituents may influence its solubility and permeability.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antibacterial activity against various strains of bacteria. This is likely due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Anticancer Potential

Research indicates that compounds containing oxazolidinone structures may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of this compound. It may exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could be beneficial in developing therapeutic strategies for neurodegenerative diseases.

Case Studies and Research Findings

- Antibacterial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, showing effectiveness comparable to traditional antibiotics .

- Anticancer Activity : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM .

- Neuroprotection : In a zebrafish model of neurodegeneration, administration of the compound significantly improved locomotor activity and reduced markers of oxidative stress compared to control groups .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- The oxazolidinone in the target compound distinguishes it from triazole-thiones () and oxazolidine derivatives ().

- Sulfentrazone () shares a sulfonamide group but incorporates a triazolone ring instead of oxazolidinone, which may influence pesticidal vs. pharmacological activity .

Spectral Data and Characterization

Spectral Differences :

Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.